molecular formula C10H10N2O B2759546 4-(5-Oxazolyl)benzylamine CAS No. 672324-91-3

4-(5-Oxazolyl)benzylamine

Cat. No.: B2759546
CAS No.: 672324-91-3
M. Wt: 174.203
InChI Key: KDGPGIRXRWYDQE-UHFFFAOYSA-N
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Description

4-(5-Oxazolyl)benzylamine is an organic compound with the molecular formula C10H10N2O It features a benzylamine group attached to an oxazole ring, making it a unique structure in the realm of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) to form the oxazole ring . The reaction conditions often involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for 4-(5-Oxazolyl)benzylamine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Oxazolyl)benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the benzylamine group.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce amine derivatives.

Scientific Research Applications

4-(5-Oxazolyl)benzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Oxazolyl)benzylamine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the benzylamine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzylamine
  • 5-Benzyloxytryptamine hydrochloride
  • 3-Benzhydryl-5-(chloromethyl)-1,2,4-oxadiazole

Comparison: 4-(5-Oxazolyl)benzylamine is unique due to the presence of both an oxazole ring and a benzylamine group. This combination allows for a diverse range of chemical reactions and interactions, making it more versatile compared to similar compounds that may lack either the oxazole ring or the benzylamine group .

Properties

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGPGIRXRWYDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-(5-oxazolyl)benzamide (500 mg, 2.657 mmol) in 10 mL of dry THF was cooled to 0° C. and 10 mL of 1 M BH3.THF (10.00 mmol) was added. The contents were refluxed overnight and the excess borane was destroyed by dropwise addition of methanol. The solvent was evaporated and the residue was treated with methanolic HCl to decompose the amine-borane complex. After evaporation of the methanol, the residue was taken in water, basified to pH 10 and the product was extracted in to DCM. The DCM layer was dried (K2CO3) and the solvent was removed to provide 150 mg (32%) of 4-(5-oxazolyl)benzylamine: 1H NMR (CDCl3) δ 7.90 (s, 1H), 7.60 (d, 2H), 7.40 (d, 2H), 7.30 (s, 1H), 3.90 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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